molecular formula C14H22N4O2 B13973061 Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate

Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate

Cat. No.: B13973061
M. Wt: 278.35 g/mol
InChI Key: UZMUBCWRNOHDJI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a pyrimidin-2-ylamino group, and a piperidine-1-carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with pyrimidin-2-ylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme or receptor, modulating its activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound in research and development .

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-4-6-11(10-18)17-12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,15,16,17)

InChI Key

UZMUBCWRNOHDJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC=N2

Origin of Product

United States

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